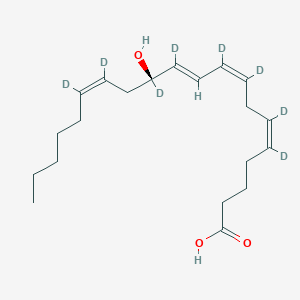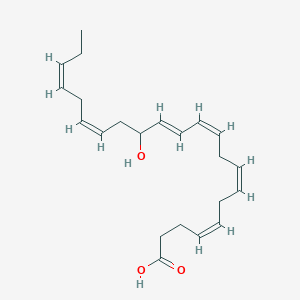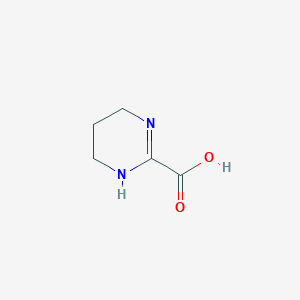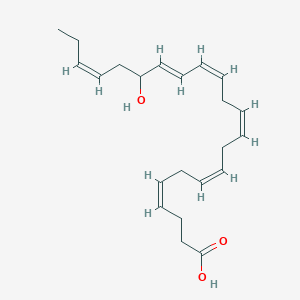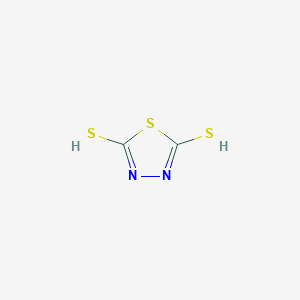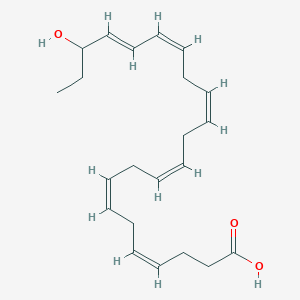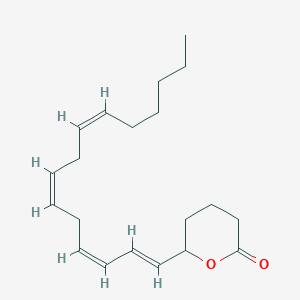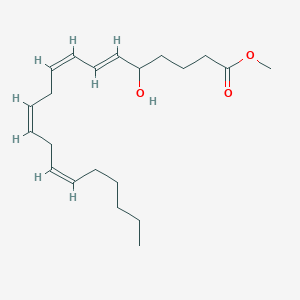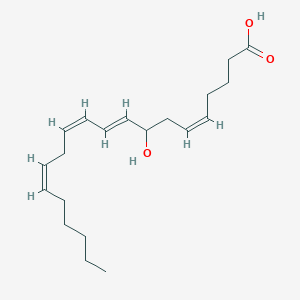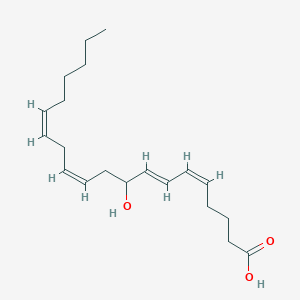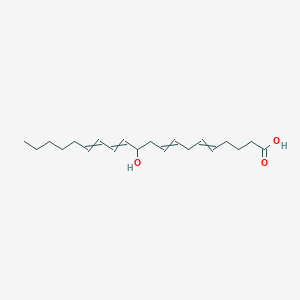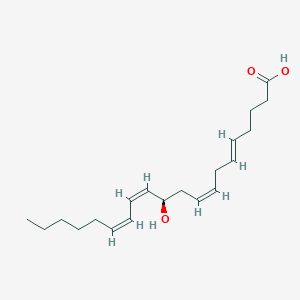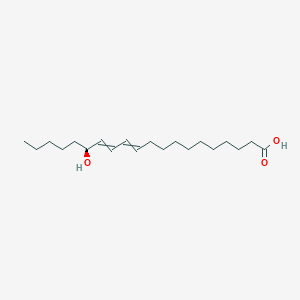
(15S)-15-hydroxyicosa-11,13-dienoic acid
Overview
Description
(15S)-15-hydroxyicosa-11,13-dienoic acid is a hydroxy fatty acid derivative that plays a significant role in various biological processes. It is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. These compounds are known for their involvement in inflammation and immunity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-hydroxyicosa-11,13-dienoic acid typically involves the hydroxylation of eicosadienoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids. Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes using microbial or plant-based lipoxygenases. These processes are optimized for high yield and purity, often involving fermentation techniques and subsequent purification steps such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form keto derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic or basic catalysts for esterification and etherification reactions.
Major Products Formed:
Keto derivatives: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Esters and ethers: Formed through substitution reactions.
Scientific Research Applications
(15S)-15-hydroxyicosa-11,13-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Potential therapeutic applications in treating inflammatory diseases due to its involvement in the eicosanoid pathway.
Industry: Used in the synthesis of bioactive compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (15S)-15-hydroxyicosa-11,13-dienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to receptors on the surface of cells and initiating a cascade of biochemical reactions. These reactions often involve the activation of enzymes such as cyclooxygenases and lipoxygenases, leading to the production of other eicosanoids that mediate inflammation and immune responses.
Comparison with Similar Compounds
(11E,13E,15S)-15-hydroxyicosa-11,13-dienoic acid: Another hydroxy fatty acid with similar structural features.
(9α,11α,13E,15S)-11,15-Dihydroxy-6,9-epoxyprosta-5,13-dien-1-oic acid: A compound with additional hydroxyl and epoxy groups.
Uniqueness: (15S)-15-hydroxyicosa-11,13-dienoic acid is unique due to its specific hydroxylation pattern and its role in the eicosanoid pathway. Its ability to modulate inflammation and immune responses makes it a compound of interest in both basic research and therapeutic development.
Properties
IUPAC Name |
(15S)-15-hydroxyicosa-11,13-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWPEHMGCHTIT-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425005 | |
| Record name | 15(S)-HEDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92693-04-4 | |
| Record name | 15(S)-HEDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



